Cas no 2229660-29-9 (1-(2-phenylethenyl)cyclopropylmethanol)
1-(2-phenylethenyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-phenylethenyl)cyclopropylmethanol
- 2229660-29-9
- EN300-1860859
- [1-(2-phenylethenyl)cyclopropyl]methanol
-
- Inchi: 1S/C12H14O/c13-10-12(8-9-12)7-6-11-4-2-1-3-5-11/h1-7,13H,8-10H2/b7-6+
- InChI Key: MSQRNIROFMZOHW-VOTSOKGWSA-N
- SMILES: OCC1(/C=C/C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 174.104465066g/mol
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
1-(2-phenylethenyl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860859-1g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-5g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 5g |
$3313.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-10g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 10g |
$4914.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-0.05g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-0.1g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-0.25g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-0.5g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-1.0g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1860859-2.5g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1860859-5.0g |
[1-(2-phenylethenyl)cyclopropyl]methanol |
2229660-29-9 | 5g |
$3313.0 | 2023-06-03 |
1-(2-phenylethenyl)cyclopropylmethanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-(2-phenylethenyl)cyclopropylmethanol
Comprehensive Overview of 1-(2-phenylethenyl)cyclopropylmethanol (CAS No. 2229660-29-9): Properties, Applications, and Market Insights
1-(2-phenylethenyl)cyclopropylmethanol (CAS No. 2229660-29-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, featuring a cyclopropylmethanol backbone conjugated with a phenylethenyl group, exhibits intriguing physicochemical properties that make it valuable in various industrial and research settings. In this comprehensive guide, we delve into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while addressing frequently asked questions and trending topics in the field.
The molecular formula of 1-(2-phenylethenyl)cyclopropylmethanol is C12H14O, with a molecular weight of 174.24 g/mol. Its structure combines the stability of the cyclopropane ring with the reactivity of the vinylbenzene moiety, creating a compound that serves as an important building block in organic synthesis. Researchers have particularly focused on its potential as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials. Recent studies highlight its role in developing novel drug candidates and functional materials, making it a compound of interest for both academic and industrial chemists.
One of the most searched questions regarding 1-(2-phenylethenyl)cyclopropylmethanol relates to its synthesis methods. The compound can be prepared through several routes, with the most common being the Grignard reaction between 2-phenylethenylmagnesium bromide and cyclopropanecarboxaldehyde, followed by reduction. Alternative approaches include Wittig reactions and cross-coupling methodologies, which offer different advantages in terms of yield and selectivity. These synthetic pathways are frequently discussed in organic chemistry forums and research publications, reflecting the growing interest in efficient production methods for this valuable intermediate.
The applications of 1-(2-phenylethenyl)cyclopropylmethanol span multiple industries. In pharmaceutical research, it serves as a key precursor for developing central nervous system (CNS) active compounds and anti-inflammatory agents. The cyclopropyl group in its structure is particularly valuable for modifying drug molecules to enhance their metabolic stability and bioavailability. Additionally, the compound finds use in material science, where its unique structure contributes to the development of advanced polymers and liquid crystal materials with tailored properties.
Market trends indicate increasing demand for 1-(2-phenylethenyl)cyclopropylmethanol, particularly in regions with strong pharmaceutical and specialty chemical industries. The compound's versatility and the growing interest in structure-activity relationship (SAR) studies have driven its adoption in drug discovery programs. Furthermore, the rise of green chemistry initiatives has prompted research into more sustainable production methods for this and similar compounds, addressing another hot topic in the chemical industry.
From a safety perspective, 1-(2-phenylethenyl)cyclopropylmethanol requires standard laboratory precautions for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) should be used when working with this chemical. Storage recommendations typically suggest keeping it in a cool, dry place away from strong oxidizers, reflecting common practices for alcohol-containing compounds.
The future outlook for 1-(2-phenylethenyl)cyclopropylmethanol appears promising, with ongoing research exploring its potential in catalysis and asymmetric synthesis. The compound's unique structural features continue to inspire innovative applications, particularly in the development of chiral auxiliaries and ligands for transition metal catalysts. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its position as an important tool in modern chemical research and development.
For researchers and industry professionals seeking detailed technical information about 1-(2-phenylethenyl)cyclopropylmethanol (CAS No. 2229660-29-9), numerous resources are available through chemical databases and specialty chemical suppliers. The compound's growing importance is reflected in the increasing number of patents and publications referencing its use, making it a noteworthy subject for those interested in advanced organic synthesis and molecular design.
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